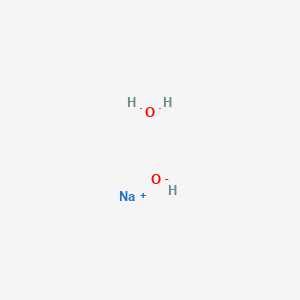

Sodium hydroxide monohydrate

Description

Propriétés

IUPAC Name |

sodium;hydroxide;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Na.2H2O/h;2*1H2/q+1;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBJWASZNUJCEKT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[OH-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70635808 | |

| Record name | Sodium hydroxide--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

58.012 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12200-64-5 | |

| Record name | Sodium hydroxide--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Caustic soda monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Sodium hydroxide Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of sodium hydroxide (B78521) monohydrate (NaOH·H₂O). The information is presented to support research, development, and quality control activities where this compound is utilized. All quantitative data is summarized in structured tables for ease of reference, and detailed experimental protocols for the determination of these properties are provided.

General Characteristics

Sodium hydroxide monohydrate is the most common commercially available solid form of sodium hydroxide.[][2] It is a white, odorless, crystalline solid that is highly hygroscopic, readily absorbing moisture and carbon dioxide from the atmosphere.[3][4][5] The dissolution of this compound in water is a highly exothermic process, liberating a significant amount of heat.[][3]

Quantitative Physical Properties

The following tables summarize the key physical properties of this compound.

Table 1: General Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | NaOH·H₂O | [6] |

| Molecular Weight | 58.01 g/mol | [6] |

| Appearance | White, opaque, crystalline solid | [3][5] |

| Odor | Odorless | [3][5] |

| Density | 1.829 g/cm³ | [][2] |

Table 2: Thermal Properties

| Property | Value | Source(s) |

| Melting Point | 65.10 °C (149.18 °F; 338.25 K) | [2] |

| Heat of Fusion | 3776 ± 30 cal/mol | [7] |

| Boiling Point | Decomposes before boiling | N/A |

| Specific Heat Capacity (Cₚ) | 23.775 J/(mol·K) at 298.15 K | [7] |

Table 3: Solubility and Solution Properties

| Property | Value | Source(s) |

| Solubility in Water | 1100 g/L at 20 °C | [8][9] |

| pH of Aqueous Solution | ~14 (for a 50 g/L solution at 20 °C) | [8][9] |

| Enthalpy of Dissolution | -5134 ± 10 cal/mol | [7] |

Table 4: Crystallographic Properties

| Property | Value | Source(s) |

| Crystal System | Orthorhombic | [][3] |

| Space Group | Pbca (oP24) | [][3] |

| Lattice Parameters | a = 1.1825 nm, b = 0.6213 nm, c = 0.6069 nm | [] |

Experimental Protocols

Detailed methodologies for determining the key physical properties of this compound are outlined below.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and heat of fusion of this compound.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter (DSC).

-

Sample Preparation: A small, representative sample of this compound (typically 1-5 mg) is hermetically sealed in an aluminum pan. Due to the hygroscopic nature of the sample, preparation should be conducted in a low-humidity environment (e.g., a glove box).

-

Reference: An empty, hermetically sealed aluminum pan is used as a reference.

-

DSC Program:

-

Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

-

Ramp the temperature at a controlled rate (e.g., 5-10 °C/min) to a temperature above the melting point (e.g., 100 °C).

-

Maintain a constant inert gas flow (e.g., nitrogen at 50 mL/min) to prevent atmospheric interactions.

-

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram. The heat of fusion is calculated by integrating the area of the melting peak.

Analysis of Thermal Stability by Thermogravimetric Analysis (TGA)

Objective: To assess the thermal stability and decomposition profile of this compound.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer (TGA).

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in a TGA pan (e.g., alumina (B75360) or platinum).

-

TGA Program:

-

The sample is heated from ambient temperature to a high temperature (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min).

-

An inert atmosphere (e.g., nitrogen) is maintained throughout the experiment to prevent oxidative degradation.

-

-

Data Analysis: The TGA curve plots the percentage of weight loss against temperature. The dehydration of the monohydrate to the anhydrous form will be observed as a distinct weight loss step. The temperature at which this occurs indicates the dehydration temperature.

Characterization of Crystal Structure by X-ray Diffraction (XRD)

Objective: To identify the crystalline phase and determine the lattice parameters of this compound.

Methodology:

-

Instrument: A powder X-ray diffractometer (XRD) with a suitable X-ray source (e.g., Cu Kα radiation).

-

Sample Preparation: A finely ground powder of this compound is packed into a sample holder. To prevent absorption of atmospheric moisture and carbon dioxide during the measurement, an airtight sample holder or a thin protective film (e.g., Kapton) should be used.

-

Data Collection: The sample is scanned over a range of 2θ angles (e.g., 10-80°) with a defined step size and dwell time.

-

Data Analysis: The resulting diffraction pattern is compared with standard diffraction patterns from databases (e.g., the International Centre for Diffraction Data - ICDD) to confirm the identity of the crystalline phase. The lattice parameters can be refined using appropriate software.

Measurement of Hygroscopicity

Objective: To quantify the moisture absorption characteristics of this compound.

Methodology:

-

Instrument: A dynamic vapor sorption (DVS) analyzer or a humidity-controlled chamber with a precision balance.

-

Sample Preparation: A known mass of the sample is placed in the instrument.

-

Procedure:

-

The sample is first dried under a stream of dry nitrogen until a constant weight is achieved.

-

The relative humidity (RH) is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH).

-

The sample weight is continuously monitored at each RH step until equilibrium is reached.

-

The process can be reversed by decreasing the RH to study desorption.

-

-

Data Analysis: The change in mass at each RH step is used to calculate the percentage of water absorbed. A sorption/desorption isotherm is plotted to visualize the hygroscopic behavior of the material.

Determination of Enthalpy of Dissolution by Calorimetry

Objective: To measure the heat released during the dissolution of this compound in water.

Methodology:

-

Instrument: A solution calorimeter or a well-insulated coffee-cup calorimeter with a magnetic stirrer and a precise temperature probe.

-

Procedure:

-

A known volume of deionized water is placed in the calorimeter, and its initial temperature is recorded once it has stabilized.

-

A precisely weighed amount of this compound is quickly added to the water.

-

The mixture is stirred continuously to ensure rapid and complete dissolution.

-

The temperature of the solution is monitored and the maximum temperature reached is recorded.

-

-

Calculation: The heat absorbed by the solution (q_solution) is calculated using the formula: q_solution = m_solution × c_solution × ΔT, where m_solution is the total mass of the solution, c_solution is the specific heat capacity of the solution (often approximated as that of water, 4.184 J/g°C, for dilute solutions), and ΔT is the change in temperature. The enthalpy of dissolution (ΔH_soln) per mole is then calculated by dividing the heat released (q_reaction = -q_solution) by the number of moles of the dissolved this compound.

Visualizations

Hydration and Dehydration Pathway

The following diagram illustrates the relationship between anhydrous sodium hydroxide, its monohydrate form, and the influence of water and heat.

Experimental Workflow for Property Determination

This diagram outlines a typical workflow for the physical characterization of a this compound sample.

References

- 2. Sodium hydroxide - Wikipedia [en.wikipedia.org]

- 3. Methods for measuring hygroscopicity of fibrous materials [utstesters.com]

- 4. biospectra-new.useast01.umbraco.io [biospectra-new.useast01.umbraco.io]

- 5. sensors.myu-group.co.jp [sensors.myu-group.co.jp]

- 6. laboratoriofisica.uc3m.es [laboratoriofisica.uc3m.es]

- 7. datapdf.com [datapdf.com]

- 8. people.bu.edu [people.bu.edu]

- 9. pubs.acs.org [pubs.acs.org]

Unveiling the Atomic Architecture of Sodium Hydroxide Monohydrate: A Technical Guide

For Immediate Release

A comprehensive technical guide detailing the crystal structure of sodium hydroxide (B78521) monohydrate (NaOH·H₂O) is now available for researchers, scientists, and professionals in drug development. This guide provides an in-depth analysis of the compound's crystallography, supported by meticulously compiled data from seminal X-ray and neutron diffraction studies.

Sodium hydroxide monohydrate, a compound of significant industrial and scientific importance, crystallizes in the orthorhombic system. Its structure is characterized by a layered arrangement of sodium ions, hydroxide ions, and water molecules, intricately linked by a network of hydrogen bonds. This guide presents a definitive overview of the atomic-level organization that governs the physicochemical properties of this widely used chemical.

Crystallographic Data Summary

The crystal structure of this compound has been precisely determined through single-crystal X-ray diffraction and neutron diffraction experiments. The latter technique is particularly crucial for accurately locating the positions of hydrogen atoms, which is fundamental to understanding the hydrogen bonding network. The key crystallographic parameters are summarized below.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 11.96 |

| b (Å) | 6.221 |

| c (Å) | 6.134 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 456.4 |

| Z | 8 |

| Density (calculated) (g/cm³) | 1.74 |

Table 1: Unit cell parameters and other crystallographic data for this compound.

Atomic Coordinates and Molecular Geometry

The precise arrangement of atoms within the unit cell is detailed in the following table. These coordinates, derived from crystallographic studies, provide the exact location of each atom, enabling a complete understanding of the compound's three-dimensional structure.

| Atom | Wyckoff Position | x | y | z |

| Na | 8c | 0.1301 | 0.0271 | 0.2531 |

| O1 (from OH⁻) | 8c | 0.0000 | 0.2500 | 0.0000 |

| O2 (from H₂O) | 8c | 0.2500 | 0.0000 | 0.5000 |

| H1 (from OH⁻) | 8c | 0.052 | 0.250 | 0.125 |

| H2 (from H₂O) | 8c | 0.200 | 0.083 | 0.417 |

| H3 (from H₂O) | 8c | 0.300 | 0.083 | 0.583 |

Table 2: Fractional atomic coordinates for this compound.

The structure reveals that each sodium ion is coordinated to six oxygen atoms. Three of these oxygen atoms belong to hydroxide ions, and the other three are from water molecules, forming a distorted octahedral geometry around the sodium cation.

Experimental Protocols

The definitive determination of the crystal structure of this compound, particularly the precise location of hydrogen atoms, was achieved through a combination of single-crystal X-ray diffraction and neutron diffraction studies.

Single-Crystal X-ray Diffraction:

A suitable single crystal of NaOH·H₂O was mounted on a four-circle automated diffractometer. Data collection was performed at room temperature using graphite-monochromated Mo-Kα radiation (λ = 0.71073 Å). The structure was solved using direct methods and subsequently refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically.

Neutron Diffraction:

To accurately determine the positions of the hydrogen atoms, a neutron diffraction study was conducted on a deuterated sample (NaOD·D₂O). The use of a deuterated analogue minimizes the high incoherent scattering cross-section of hydrogen, leading to a better signal-to-noise ratio. The experiment was carried out on a four-circle neutron diffractometer at a research reactor facility. The data were collected at room temperature, and the structure was refined using the Rietveld method. The positions of the deuterium (B1214612) atoms were located from Fourier difference maps and refined with isotropic displacement parameters.

Visualizing the Crystal Structure

The following diagrams, generated using the DOT language, illustrate key aspects of the this compound crystal structure.

Coordination of the Sodium Ion in NaOH·H₂O

Interlayer Hydrogen Bonding in NaOH·H₂O

This in-depth guide serves as a critical resource for understanding the fundamental crystal structure of this compound. The detailed data and experimental protocols provided will be invaluable for researchers working in fields where the precise atomic arrangement and intermolecular interactions of this compound are of paramount importance.

An In-depth Technical Guide to the Hygroscopic Nature of Sodium Hydroxide Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hygroscopic properties of sodium hydroxide (B78521) monohydrate (NaOH·H₂O). Understanding and quantifying the interaction of this compound with atmospheric moisture is critical for its handling, storage, and application in research, particularly in the pharmaceutical industry where precise control over material properties is paramount.

Introduction to Hygroscopicity

Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment. This property is particularly pronounced in compounds that are highly soluble in water. Sodium hydroxide is a classic example of a hygroscopic substance; it is, in fact, deliquescent, meaning it can absorb enough moisture from the air to dissolve and form a liquid solution.[1][2] The commercially available form of sodium hydroxide is often the monohydrate.[3][4]

The hygroscopic nature of sodium hydroxide monohydrate has significant implications for its use in scientific and industrial settings. The absorption of moisture can lead to:

-

Changes in concentration: Inaccurate concentrations of prepared solutions if the starting material has absorbed an unknown amount of water.[5]

-

Physical changes: Caking and clumping of the solid material, which can affect flowability and handling.

-

Chemical reactivity: The presence of absorbed water can initiate or accelerate reactions, including the reaction with atmospheric carbon dioxide to form sodium carbonate.[3][5]

For drug development professionals, controlling the hydration state of excipients and active pharmaceutical ingredients (APIs) is crucial for ensuring product stability, dissolution rates, and overall efficacy.

Physicochemical Properties and Hydrates of Sodium hydroxide

Sodium hydroxide is a white, odorless, and crystalline solid that readily absorbs moisture and carbon dioxide from the air.[6][7] Its strong affinity for water leads to the formation of a series of hydrates, with the monohydrate being a common form. The dissolution of sodium hydroxide in water is a highly exothermic process.[8]

Table 1: Hydrates of Sodium Hydroxide and Their Formation Conditions

| Hydrate Formula | Temperature Range for Crystallization from Solution |

| NaOH·7H₂O (Heptahydrate) | -28 °C to -24 °C |

| NaOH·5H₂O (Pentahydrate) | -24 °C to -17.7 °C |

| NaOH·4H₂O (Tetrahydrate) | -17.7 °C to 5.4 °C |

| NaOH·3.5H₂O (Trihemihydrate) | 5.4 °C to 15.38 °C |

| NaOH·2H₂O (Dihydrate) | 5.0 °C to 12.3 °C |

| NaOH·H₂O (Monohydrate) | 12.3 °C to 61.8 °C |

Source: Wikipedia.[4]

The formation of these different hydrates is a clear indication of the compound's strong hygroscopic nature. The monohydrate itself is stable within a specific temperature range when crystallized from an aqueous solution.[4]

Experimental Determination of Hygroscopicity

The hygroscopicity of a substance like this compound is typically quantified by determining its moisture sorption isotherm. This isotherm is a graph that shows the equilibrium moisture content of the material as a function of the surrounding relative humidity (RH) at a constant temperature.[9][10] The critical relative humidity (CRH) is a key parameter derived from the isotherm; it is the RH at which the material begins to rapidly absorb moisture from the atmosphere.[11]

Two common experimental methods for determining moisture sorption isotherms are Dynamic Vapor Sorption (DVS) and gravimetric analysis using desiccators with saturated salt solutions.

DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled environment of varying humidity and constant temperature.[12]

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-20 mg) is placed in the sample pan of the DVS instrument. Due to its corrosive nature, a sample pan made of a resistant material (e.g., platinum or a suitable polymer) should be used.

-

Drying: The sample is first dried to a constant weight under a stream of dry nitrogen (0% RH) at a specified temperature (e.g., 25 °C) to establish a baseline dry mass.

-

Sorption Phase: The relative humidity of the gas stream is then increased in a stepwise manner (e.g., in increments of 10% RH from 0% to 90%). At each step, the system holds the RH constant until the sample mass equilibrates (i.e., the rate of mass change is below a defined threshold). The mass of the sample is continuously recorded.

-

Desorption Phase: After reaching the maximum RH, the humidity is decreased in a stepwise manner back to 0% RH, again allowing for mass equilibration at each step.

-

Data Analysis: The change in mass at each RH step is used to calculate the percentage of water absorbed by the sample. This data is then plotted to generate the moisture sorption-desorption isotherm.

This method involves placing samples in sealed chambers (desiccators) containing saturated salt solutions that maintain a constant relative humidity.[12]

Methodology:

-

Preparation of Humidity Chambers: A series of desiccators are prepared, each containing a saturated solution of a different salt to create a range of fixed relative humidities. For example, saturated solutions of lithium chloride, magnesium chloride, sodium chloride, and potassium nitrate (B79036) can provide a range of RH values.

-

Sample Preparation: Several accurately weighed samples of this compound are placed in tared, shallow weighing dishes. The corrosive nature of NaOH necessitates the use of appropriate weighing dishes (e.g., glass or inert polymer).

-

Exposure: One sample is placed in each desiccator. The desiccators are then sealed and stored in a constant temperature environment (e.g., a 25 °C incubator).

-

Mass Measurement: At regular time intervals, the samples are removed from the desiccators and quickly weighed to determine the mass of absorbed water. The weighing process should be performed rapidly to minimize moisture exchange with the ambient atmosphere. This is continued until the mass of each sample becomes constant, indicating that equilibrium has been reached.

-

Data Analysis: The equilibrium moisture content for each sample is calculated as a percentage of the initial dry mass and plotted against the corresponding relative humidity of the salt solution to construct the moisture sorption isotherm.

Visualizations

Caption: Experimental workflows for determining the hygroscopicity of this compound.

Caption: Logical relationship of the hygroscopic properties of this compound.

Conclusion

This compound is a highly hygroscopic and deliquescent material. Its strong affinity for water necessitates careful consideration in its handling, storage, and application, particularly in fields like drug development where precision and stability are critical. The quantitative assessment of its hygroscopic nature through the generation of moisture sorption isotherms using techniques such as Dynamic Vapor Sorption or gravimetric analysis provides essential data for predicting its behavior under various environmental conditions. This understanding is fundamental to ensuring the quality, safety, and efficacy of products and research outcomes involving this compound.

References

- 1. jgmaas.com [jgmaas.com]

- 2. researchgate.net [researchgate.net]

- 3. Sodium hydroxide - Wikipedia [en.wikipedia.org]

- 4. tainstruments.com [tainstruments.com]

- 5. Sodium Hydroxide | NaOH | CID 14798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 8. Moisture sorption isotherm - Wikipedia [en.wikipedia.org]

- 9. biospectra.us [biospectra.us]

- 10. Critical relative humidity - Wikipedia [en.wikipedia.org]

- 11. tainstruments.com [tainstruments.com]

- 12. carlroth.com:443 [carlroth.com:443]

An In-depth Technical Guide to the Reaction of Sodium Hydroxide Monohydrate with Atmospheric Carbon Dioxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction between sodium hydroxide (B78521) monohydrate (NaOH·H₂O) and atmospheric carbon dioxide (CO₂). The information presented herein is intended to support research and development activities where the interaction of this hygroscopic solid with the atmosphere is a critical consideration. This document details the reaction's core principles, quantitative data, experimental methodologies for its study, and visual representations of the key pathways and workflows.

Introduction

Sodium hydroxide is a strong base that readily reacts with acidic compounds, including atmospheric carbon dioxide. In its solid form, particularly as sodium hydroxide monohydrate, it is highly hygroscopic, absorbing moisture from the air.[1][2] This absorbed water plays a crucial role in facilitating the reaction with CO₂, which proceeds through a series of steps to form sodium carbonate (Na₂CO₃) and, in the presence of excess CO₂, sodium bicarbonate (NaHCO₃).[3] Understanding the kinetics and thermodynamics of this reaction is essential in various fields, including the stability of solid drug formulations where NaOH may be used as a pH modifier, the design of CO₂ capture technologies, and the prevention of unwanted carbonate formation in industrial processes.[4][5]

Reaction Pathways and Mechanisms

The reaction of solid this compound with atmospheric CO₂ is not a direct solid-gas reaction. Instead, it is facilitated by the deliquescent nature of NaOH·H₂O, which absorbs atmospheric water to form a concentrated aqueous solution on the crystal surface. This aqueous layer then serves as the medium for the reaction with CO₂.

The overall reaction can be summarized in two main stages:

-

Formation of Sodium Carbonate: Initially, carbon dioxide dissolves in the surface water layer to form carbonic acid (H₂CO₃), which is then neutralized by the sodium hydroxide to produce sodium carbonate.[3]

-

CO₂(g) ⇌ CO₂(aq)

-

CO₂(aq) + H₂O(l) ⇌ H₂CO₃(aq)

-

H₂CO₃(aq) + 2NaOH(aq) → Na₂CO₃(aq) + 2H₂O(l)

-

-

Formation of Sodium Bicarbonate: With continued exposure to CO₂, the sodium carbonate can further react to form sodium bicarbonate.[3]

-

Na₂CO₃(aq) + H₂O(l) + CO₂(g) ⇌ 2NaHCO₃(aq)

-

The following diagram illustrates the sequential reaction pathway:

Quantitative Data

The following tables summarize key quantitative data related to the reaction of sodium hydroxide with carbon dioxide.

Physicochemical Properties of Reactants and Products

| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | Solubility in Water ( g/100 mL) |

| Sodium Hydroxide | NaOH | 39.997 | 318 | 1388 | 2.13 | 111 (20 °C)[6] |

| This compound | NaOH·H₂O | 58.007 | 65.1 | - | 1.73 | Highly soluble |

| Carbon Dioxide | CO₂ | 44.01 | -78.5 (subl.) | - | 0.001977 (gas) | 0.145 (25 °C) |

| Sodium Carbonate | Na₂CO₃ | 105.99 | 851 | 1600 (decomposes) | 2.54 | 21.5 (20 °C) |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | 50 (decomposes) | - | 2.20 | 9.6 (20 °C) |

Data sourced from various chemical handbooks and publicly available data.[1][2][6][7][8]

Thermodynamic Data

| Reaction | ΔH° (kJ/mol) | ΔG° (kJ/mol) |

| 2NaOH(s) + CO₂(g) → Na₂CO₃(s) + H₂O(l) | -170.6 | - |

| Na₂CO₃(s) + H₂O(l) + CO₂(g) → 2NaHCO₃(s) | -134.5 | - |

| NaOH(aq) + CO₂(aq) → NaHCO₃(aq) | -109.5 | - |

| 2NaOH(aq) + CO₂(aq) → Na₂CO₃(aq) + H₂O(l) | -109.0 | - |

Thermodynamic data is indicative and can vary with conditions such as temperature and concentration.

Experimental Protocols

Several experimental techniques can be employed to study the reaction of this compound with atmospheric CO₂. The choice of method depends on the specific parameters being investigated, such as reaction kinetics, CO₂ uptake capacity, or product characterization.

Thermogravimetric Analysis (TGA)

Objective: To determine the CO₂ uptake and reaction kinetics by monitoring the mass change of a NaOH·H₂O sample under a controlled atmosphere.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of NaOH·H₂O (typically 5-10 mg) is placed in the TGA sample pan.

-

Instrument Setup:

-

The TGA is purged with an inert gas (e.g., nitrogen) to establish a stable baseline.

-

The desired reaction temperature is set and allowed to equilibrate.

-

A reactive gas mixture containing a known concentration of CO₂ and a specific relative humidity is introduced into the furnace.

-

-

Data Acquisition: The mass of the sample is recorded as a function of time. An increase in mass corresponds to the uptake of CO₂.

-

Analysis: The rate of mass gain can be used to determine the reaction kinetics. The final mass change can be used to calculate the total CO₂ absorption capacity.[9][10]

Fluidized Bed Reactor

Objective: To study the CO₂ capture performance of granular NaOH·H₂O in a dynamic system that simulates industrial conditions.

Methodology:

-

Reactor Setup:

-

A known mass of granular NaOH·H₂O is loaded into a cylindrical reactor with a porous distributor plate at the bottom.

-

The reactor is heated to the desired temperature.[4]

-

-

Fluidization: A gas stream containing CO₂ and air/nitrogen is introduced through the distributor plate at a velocity sufficient to fluidize the solid particles.[4]

-

Reaction Monitoring:

-

The concentration of CO₂ at the inlet and outlet of the reactor is monitored continuously using a gas analyzer.

-

The temperature and pressure within the reactor are also recorded.

-

-

Data Analysis: The difference between the inlet and outlet CO₂ concentrations is used to calculate the CO₂ capture efficiency and the reaction rate over time.[11][12]

The following diagram outlines a general experimental workflow for studying this reaction:

Quantitative Analysis of Reaction Products

Objective: To determine the relative amounts of sodium carbonate and sodium bicarbonate in the solid product after reaction with CO₂.

4.3.1. Fourier Transform Infrared (FT-IR) Spectroscopy

Methodology:

-

Sample Preparation: A small amount of the solid product is mixed with potassium bromide (KBr) and pressed into a pellet.

-

Spectral Acquisition: The FT-IR spectrum of the sample is recorded.

-

Analysis: The characteristic absorption bands for carbonate (around 1450 cm⁻¹) and bicarbonate (around 1000 cm⁻¹ and 1923 cm⁻¹) are used for quantification.[13][14] Calibration curves prepared from standards of known composition are used to determine the concentrations of each species in the sample.[13]

4.3.2. Titration

Methodology:

-

Sample Dissolution: A known mass of the solid product is dissolved in deionized water.

-

Two-Indicator Titration: The resulting solution is titrated with a standardized acid (e.g., HCl) using two different indicators, such as phenolphthalein (B1677637) and methyl orange.

-

Calculation: The volumes of titrant required for each endpoint are used to calculate the respective amounts of sodium carbonate and sodium bicarbonate in the original sample.[17]

Conclusion

The reaction of this compound with atmospheric carbon dioxide is a complex process influenced by factors such as humidity, temperature, and CO₂ concentration. A thorough understanding of this reaction is critical for professionals in fields where the stability and reactivity of sodium hydroxide are of concern. The quantitative data and experimental protocols provided in this guide offer a foundation for further research and development in this area. The use of techniques such as TGA and fluidized bed reactors, coupled with analytical methods like FT-IR and titration, allows for a comprehensive characterization of this important gas-solid reaction.

References

- 1. ck12.org [ck12.org]

- 2. Sodium hydroxide and reactions with it | MEL Chemistry [melscience.com]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. eeer.org [eeer.org]

- 6. Sodium hydroxide | 1310-73-2 [chemicalbook.com]

- 7. Sodium hydroxide - Wikipedia [en.wikipedia.org]

- 8. webqc.org [webqc.org]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Study of the NaOH(s)–CO 2 (g) reaction creating value for industry: green natrite production, energy, and its potential in different sustainable scena ... - Environmental Science: Advances (RSC Publishing) DOI:10.1039/D2VA00281G [pubs.rsc.org]

- 11. Experimental investigation of CO2 capture using sodium hydroxide particles in a fluidized bed [kci.go.kr]

- 12. researchgate.net [researchgate.net]

- 13. Quantitative analysis of sodium carbonate and sodium bicarbonate in solid mixtures using Fourier transform infrared spectroscopy (FT-IR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Quantitative Analysis of Sodium Carbonate and Sodium Bicarbonate in Solid Mixtures Using Fourier Transform Infrared Spectroscopy (FT-IR) | Semantic Scholar [semanticscholar.org]

- 15. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]

- 16. Estimation of sodium bicarbonate and carbonate in mixture | DOCX [slideshare.net]

- 17. researchgate.net [researchgate.net]

Thermodynamic Properties of Aqueous Sodium hydroxide Monohydrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of aqueous sodium hydroxide (B78521) monohydrate (NaOH·H₂O). The information presented herein is compiled from established scientific literature, emphasizing quantitative data and detailed experimental methodologies. This document is intended to serve as a valuable resource for professionals in research, science, and drug development who require a thorough understanding of the physicochemical characteristics of this compound.

Quantitative Thermodynamic Data

The following tables summarize key thermodynamic properties of sodium hydroxide monohydrate in its solid and aqueous states. These values are essential for a wide range of applications, including reaction calorimetry, process design, and the formulation of therapeutic agents.

Table 1: Molar Heat Capacity of Solid this compound at Low Temperatures

| Temperature (K) | Molar Heat Capacity (cal/mol·K) |

| 15 | 0.53 |

| 20 | 1.14 |

| 30 | 2.98 |

| 40 | 5.02 |

| 50 | 7.01 |

| 60 | 8.82 |

| 70 | 10.45 |

| 80 | 11.92 |

| 90 | 13.26 |

| 100 | 14.48 |

| 150 | 19.54 |

| 200 | 23.78 |

| 250 | 27.78 |

| 298.15 | 31.52 |

| 338.25 | 35.10 |

Data sourced from Murch and Giauque (1962).[1]

Table 2: Enthalpy of Solution of Sodium Hydroxide and its Monohydrate

| Reaction | Enthalpy of Solution (ΔH) at 298.15 K (kcal/mol) |

| NaOH(s) → NaOH(aq, in 200 H₂O) | -10.17 |

| NaOH·H₂O(s) → NaOH(aq, in 200 H₂O) | -5.134[1] |

| NaOH(s) → NaOH(aq, infinite dilution) | -10.653[1] |

Table 3: Other Physical and Thermodynamic Properties

| Property | Value | Conditions |

| Melting Point of NaOH·H₂O | 64.3 °C | - |

| Heat of Fusion of NaOH·H₂O | 3776 ± 30 cal/mol | At melting point (338.25 K)[1] |

| Vapor Pressure of Saturated Aqueous NaOH Solution | Varies significantly with temperature and concentration. | See Section 2.3 for methodology. |

| Density of 50% NaOH Solution | 1.5253 g/cm³ | 20 °C |

Experimental Protocols

Detailed methodologies for determining the key thermodynamic properties of this compound are outlined below. These protocols are based on established experimental techniques cited in the literature.

Determination of Heat Capacity by Low-Temperature Adiabatic Calorimetry

The heat capacity of solid this compound at low temperatures was determined using a custom-built gold calorimeter, as described by Murch and Giauque (1962).[1] The fundamental principle of this technique is to introduce a known quantity of heat to the sample in a thermally isolated environment (adiabatically) and measure the resulting temperature change.

Experimental Procedure:

-

Sample Preparation: this compound is prepared by dissolving anhydrous sodium hydroxide in a stoichiometric amount of water. The resulting solution is then crystallized to form the monohydrate. The sample is placed in a gold calorimeter vessel, which is then sealed to prevent interaction with the atmosphere.

-

Apparatus: A specialized low-temperature adiabatic calorimeter is employed. This apparatus consists of the sample-containing gold calorimeter, which is surrounded by an adiabatic shield. The temperature of the shield is meticulously controlled to match the temperature of the calorimeter, thereby minimizing heat exchange with the surroundings.

-

Measurement: A known quantity of electrical energy is supplied to a heater within the calorimeter, and the corresponding rise in the sample's temperature is measured with a platinum resistance thermometer.

-

Data Analysis: The heat capacity (Cₚ) is calculated using the following equation:

Cₚ = (ΔQ / ΔT) / n

where ΔQ is the heat added, ΔT is the change in temperature, and n is the number of moles of the sample.

Below is a graphical representation of the experimental workflow for low-temperature adiabatic calorimetry.

Determination of Enthalpy of Solution by Coffee Cup Calorimetry

The enthalpy of solution of this compound can be determined using a simple and effective technique known as coffee cup calorimetry. This method operates under constant (atmospheric) pressure and measures the heat absorbed or released when a solute dissolves in a solvent.

Experimental Procedure:

-

Apparatus Setup: A simple calorimeter is constructed using two nested polystyrene (coffee) cups with a lid. A hole in the lid allows for the insertion of a thermometer or temperature probe and a stirrer.

-

Initial Measurement: A known mass of deionized water is placed in the calorimeter, and the initial temperature is recorded once it has stabilized.[2]

-

Dissolution: A precisely weighed amount of this compound is added to the water.[2] The mixture is gently stirred to ensure complete dissolution, and the temperature is monitored continuously.

-

Final Measurement: The maximum temperature reached during the dissolution process is recorded as the final temperature.[3]

-

Calculation: The heat absorbed by the solution (q_soln) is calculated using the formula:

q_soln = m_soln * c_s * ΔT

where m_soln is the total mass of the solution (water + NaOH·H₂O), c_s is the specific heat capacity of the solution (often approximated as that of water, 4.184 J/g·°C), and ΔT is the change in temperature (T_final - T_initial).

The enthalpy of solution (ΔH_soln) per mole of NaOH·H₂O is then calculated as:

ΔH_soln = -q_soln / n

where n is the number of moles of NaOH·H₂O dissolved. The negative sign indicates that the dissolution of sodium hydroxide is an exothermic process.

The logical steps for this experimental procedure are illustrated in the following diagram.

Determination of Vapor Pressure by the Static Method

The vapor pressure of an aqueous solution of this compound can be determined using the static method. This technique involves allowing the solution to reach equilibrium with its vapor in a closed system and directly measuring the pressure of the vapor.

Experimental Procedure:

-

Sample Preparation: A saturated solution of this compound is prepared and placed in a thermostated sample cell.

-

Apparatus: The apparatus consists of a sample cell connected to a pressure-measuring device (e.g., a manometer) and a vacuum pump. The entire setup is placed in a constant-temperature bath to ensure thermal equilibrium.

-

Degassing: The sample is thoroughly degassed by repeated freeze-pump-thaw cycles to remove any dissolved air that could contribute to the total pressure.

-

Equilibration: The degassed sample is allowed to equilibrate at a specific temperature. The liquid and vapor phases reach equilibrium, at which point the pressure in the system becomes constant.

-

Pressure Measurement: The equilibrium vapor pressure is measured using the manometer.

-

Temperature Variation: The temperature of the bath is then changed, and the system is allowed to reach a new equilibrium, at which the vapor pressure is again measured. This process is repeated for a range of temperatures.

A diagram illustrating the logical relationship of the static method for vapor pressure measurement is provided below.

References

In-Depth Technical Guide: Solubility of Sodium hydroxide Monohydrate in Ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of sodium hydroxide (B78521) monohydrate (NaOH·H₂O) in ethanol (B145695). Due to a notable lack of specific quantitative data for the monohydrate form in publicly available literature, this guide synthesizes information on the solubility of anhydrous sodium hydroxide in ethanol, discusses the critical chemical interactions at play, and provides a robust experimental protocol for researchers to determine precise solubility values for sodium hydroxide monohydrate in their specific applications.

Physicochemical Principles and Key Considerations

Sodium hydroxide is generally considered soluble in ethanol, although to a lesser extent than in water or methanol.[1][2] The dissolution process is not merely a physical solvation but involves a chemical equilibrium. Sodium hydroxide, a strong base, can react with ethanol, a weak protic solvent, to form sodium ethoxide (NaOEt) and water.[2][3]

Reaction: NaOH + CH₃CH₂OH ⇌ CH₃CH₂ONa + H₂O

This equilibrium is a critical factor influencing the solubility. The presence of water, either from the use of non-absolute ethanol or from the water of hydration in this compound, will shift the equilibrium to the left, favoring sodium hydroxide and reducing the formation of sodium ethoxide.[3] Conversely, in anhydrous ethanol, the formation of sodium ethoxide is more favored. For drug development and chemical synthesis, understanding this equilibrium is crucial as the presence of sodium ethoxide can lead to unintended side reactions.

Furthermore, the dissolution of sodium hydroxide in solvents is a highly exothermic process.[1] This release of heat can significantly increase the temperature of the solution, which in turn affects the solubility. Therefore, temperature control during solubility determination is paramount. While the overall dissolution is exothermic, the process becomes endothermic near the saturation point, meaning that for many systems, the solubility of NaOH will still increase with a controlled increase in temperature.[4]

Quantitative Solubility Data

| Compound | Solvent | Temperature | Solubility | Citation(s) |

| Sodium Hydroxide (Anhydrous) | Ethanol | Not Specified | 13.9 g / 100 mL (approx. 139 g/L) | [5] |

| Sodium Hydroxide (Anhydrous) | Absolute Alcohol | Not Specified | 1 g / 7.2 mL (approx. 139 g/L) | [6] |

| Sodium Hydroxide | Ethanol (95%) | Not Specified | Freely Soluble | [7] |

Note: The term "Freely Soluble" is a qualitative descriptor from the pharmacopeia, generally implying that 1 part of solute dissolves in 1 to 10 parts of solvent.

Experimental Protocol for Solubility Determination

This protocol outlines a reliable method for determining the solubility of this compound in ethanol at various temperatures, adapted from general methods for solubility determination of inorganic salts.[7][8][9][10]

Materials and Equipment

-

Solute: this compound (NaOH·H₂O), analytical grade

-

Solvent: Absolute ethanol or ethanol of specified concentration (e.g., 95%)

-

Apparatus:

-

Jacketed glass reaction vessel with a lid

-

Temperature-controlled circulating water bath

-

Magnetic stirrer and stir bars

-

Calibrated digital thermometer

-

Syringes with inert filters (e.g., PTFE, 0.45 µm)

-

Volumetric flasks, pipettes, and burettes

-

Analytical balance

-

Titrant: Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M or 0.5 M)

-

Indicator: Phenolphthalein (B1677637) solution

-

Procedure

-

Temperature Equilibration: Set the circulating water bath to the desired temperature and allow the jacketed reaction vessel containing the chosen ethanol volume to equilibrate.

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to the temperature-equilibrated ethanol in the reaction vessel under constant stirring. "Excess" means adding solid until a noticeable amount remains undissolved.

-

Seal the vessel to prevent solvent evaporation and absorption of atmospheric CO₂.

-

Allow the mixture to stir for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached. Maintain constant temperature throughout.

-

-

Sample Collection:

-

After equilibrium is reached, stop the stirring and allow the excess solid to settle for at least 1 hour.

-

Carefully draw a known volume of the clear supernatant liquid using a pre-warmed syringe fitted with an inert filter. Pre-warming the syringe to the experimental temperature is crucial to prevent precipitation of the solute during sampling.

-

-

Sample Analysis (Titration):

-

Dispense the collected aliquot of the saturated solution into a volumetric flask and dilute with deionized, CO₂-free water.

-

Transfer a known volume of this diluted solution to an Erlenmeyer flask.

-

Add a few drops of phenolphthalein indicator.

-

Titrate with the standardized HCl solution until the pink color disappears. Record the volume of HCl used.[7]

-

-

Calculation of Solubility:

-

Calculate the moles of HCl used in the titration (Molarity of HCl × Volume of HCl).

-

From the stoichiometry of the neutralization reaction (NaOH + HCl → NaCl + H₂O), the moles of NaOH in the titrated sample are equal to the moles of HCl.

-

Calculate the concentration of NaOH in the original saturated solution, accounting for all dilutions.

-

Convert the concentration from molarity (mol/L) to the desired units (e.g., g/L or g/100 mL), using the molar mass of this compound (58.00 g/mol ).

-

-

Data Repetition: Repeat the entire procedure at different temperatures to generate a temperature-dependent solubility curve.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound in ethanol.

References

- 1. Sodium hydroxide - Wikipedia [en.wikipedia.org]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. quora.com [quora.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Sodium hydroxide - Sciencemadness Wiki [sciencemadness.org]

- 6. Sodium Hydroxide | NaOH | CID 14798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Method of Analysis for Sodium Hydroxide | Pharmaguideline [pharmaguideline.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. www1.udel.edu [www1.udel.edu]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Synthesis and Preparation of High-Purity Sodium Hydroxide Monohydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and preparation of high-purity sodium hydroxide (B78521) monohydrate (NaOH·H₂O), a critical reagent in the pharmaceutical industry. The document details methods for the removal of common impurities, protocols for crystallization, and analytical techniques for purity verification, tailored for a scientific audience.

Introduction to Sodium Hydroxide in Pharmaceutical Applications

Sodium hydroxide is a strong base with wide-ranging applications in the pharmaceutical sector, including pH adjustment, buffer preparation, and as a reagent in chemical synthesis.[1] For these applications, particularly in cGMP environments, the purity of sodium hydroxide is paramount. Commercial grades of sodium hydroxide often contain impurities such as sodium carbonate, sodium chloride, heavy metals, and other trace metals that can adversely affect pharmaceutical processes and final product quality.[2] This guide focuses on methods to produce high-purity sodium hydroxide monohydrate, the stable hydrated form that crystallizes from aqueous solutions between 12.3 and 61.8 °C.

Common Impurities in Commercial Sodium Hydroxide

The primary manufacturing method for sodium hydroxide is the chlor-alkali process, which involves the electrolysis of sodium chloride brine.[3] This process can introduce several impurities into the final product.

Table 1: Common Impurities in Commercial Sodium Hydroxide and their Origins

| Impurity | Chemical Formula | Typical Origin |

| Sodium Carbonate | Na₂CO₃ | Absorption of atmospheric carbon dioxide.[4] |

| Sodium Chloride | NaCl | Residual raw material from the chlor-alkali process.[2] |

| Iron | Fe | Corrosion of manufacturing equipment.[2] |

| Heavy Metals (e.g., Lead) | Pb, etc. | Various points in the manufacturing and handling process. |

| Silicates | Na₂SiO₃ | Reaction with glass containers during storage. |

Purification of Sodium Hydroxide

A multi-step approach is typically required to achieve the high purity necessary for pharmaceutical applications. This involves the initial removal of carbonate impurities followed by crystallization to separate the purified sodium hydroxide from other contaminants.

Removal of Carbonate Impurities

Sodium carbonate is a common impurity that forms when sodium hydroxide solutions are exposed to air.[4] Its removal is a critical first step in the purification process.

This method leverages the low solubility of sodium carbonate in highly concentrated sodium hydroxide solutions.[5][6]

-

Preparation of Concentrated Solution: In a well-ventilated fume hood, cautiously add 500 g of commercial-grade sodium hydroxide pellets to 500 mL of purified water in a borosilicate glass beaker with continuous stirring. This process is highly exothermic.

-

Cooling and Settling: Allow the solution to cool to room temperature. Cover the beaker to minimize exposure to atmospheric CO₂ and let it stand for several days to allow the sodium carbonate to precipitate and settle.[5]

-

Filtration: Carefully decant or filter the supernatant liquid to separate the carbonate-free sodium hydroxide solution from the precipitated sodium carbonate. Vacuum filtration using a caustic-resistant membrane filter is recommended for more consistent results.[5]

Crystallization of High-Purity this compound

Crystallization is an effective method for purifying sodium hydroxide, as impurities tend to remain in the mother liquor.[2] By carefully controlling the temperature and concentration, this compound (NaOH·H₂O) can be selectively crystallized.

This protocol describes the crystallization of this compound from a purified, concentrated solution.

-

Solution Preparation: Start with the carbonate-free sodium hydroxide solution prepared in the previous step. Adjust the concentration to approximately 50-60% w/w NaOH by either gentle heating to evaporate excess water or by dilution with purified water.

-

Controlled Cooling: Slowly cool the solution from an elevated temperature (e.g., 60°C) to a temperature within the monohydrate crystallization range (e.g., 20°C). A slow cooling rate is crucial for the formation of large, pure crystals.[2] The use of a programmable cooling bath is recommended.

-

Crystal Separation: Separate the crystallized this compound from the mother liquor by filtration or centrifugation.

-

Washing: Wash the crystals with a small amount of ice-cold, purified water to remove any adhering mother liquor.

-

Drying: Dry the purified crystals under vacuum at a low temperature to remove residual water.

Table 2: Typical Purity Levels of Pharmaceutical Grade Sodium Hydroxide

| Parameter | Specification |

| Assay (as NaOH) | ≥ 98.0% |

| Sodium Carbonate (Na₂CO₃) | ≤ 2.0% |

| Chloride (Cl) | ≤ 0.5% |

| Heavy Metals (as Pb) | ≤ 10 ppm |

| Iron (Fe) | ≤ 10 ppm |

Analytical Methods for Purity Assessment

Rigorous analytical testing is essential to verify the purity of the synthesized this compound.

Assay and Carbonate Content by Titration

A two-stage titration with a standardized acid is a common method to determine the total alkalinity (NaOH content) and the sodium carbonate content.[7]

-

Sample Preparation: Accurately weigh approximately 2 g of the purified this compound and dissolve it in 100 mL of carbon dioxide-free water.

-

First Titration (Phenolphthalein Endpoint): Add a few drops of phenolphthalein (B1677637) indicator and titrate with standardized 1 M hydrochloric acid until the pink color disappears. This first endpoint corresponds to the neutralization of all the hydroxide and half of the carbonate.

-

Second Titration (Methyl Orange Endpoint): Add a few drops of methyl orange indicator to the same solution and continue the titration with 1 M hydrochloric acid until the color changes from yellow to red. This second endpoint corresponds to the neutralization of the remaining half of the carbonate.

-

Calculation: The volume of acid used in the first titration is used to calculate the total alkali content, while the volume used in the second part of the titration is used to determine the amount of sodium carbonate.[7]

Determination of Trace Metal Impurities by ICP-OES

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) is a powerful technique for the quantification of trace metal impurities.

-

Sample Preparation: Accurately weigh a sample of the purified this compound, dissolve it in high-purity water, and acidify with nitric acid.

-

Standard Preparation: Prepare a series of calibration standards containing known concentrations of the target metal ions.

-

Analysis: Aspirate the prepared sample and standards into the ICP-OES instrument and measure the emission intensity at the characteristic wavelengths for each metal.

-

Quantification: Construct a calibration curve from the standard measurements and use it to determine the concentration of each metal in the sample.

Table 3: Comparison of Analytical Techniques for Purity Assessment

| Analytical Technique | Parameter Measured | Typical Detection Limit |

| Titration | Assay (NaOH), Sodium Carbonate | % level |

| Ion Chromatography | Chloride, Sulfate | ppm level |

| ICP-OES / ICP-MS | Trace Metals (Fe, Pb, etc.) | ppb - ppm level |

Visualization of the Purification Workflow

The following diagrams illustrate the logical workflow for the synthesis and analysis of high-purity this compound.

Caption: Workflow for the purification of this compound.

Caption: Analytical workflow for purity verification of NaOH·H₂O.

Safety Considerations

Sodium hydroxide is a corrosive material that can cause severe chemical burns.[8] Always handle sodium hydroxide in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves. The dissolution of sodium hydroxide in water is a highly exothermic process that can cause the solution to boil and splash. Therefore, always add sodium hydroxide slowly to water with continuous stirring and consider using an ice bath to control the temperature.[9]

Conclusion

The preparation of high-purity this compound is a critical process for ensuring the quality and safety of pharmaceutical products. By employing a multi-step purification strategy involving carbonate removal and controlled crystallization, coupled with rigorous analytical testing, researchers and drug development professionals can produce a reagent that meets the stringent requirements of the pharmaceutical industry. The detailed protocols and workflows presented in this guide provide a comprehensive framework for the synthesis and quality control of high-purity this compound.

References

- 1. biospectra.us [biospectra.us]

- 2. asiachmical.com [asiachmical.com]

- 3. epa.gov [epa.gov]

- 4. hiranuma.com [hiranuma.com]

- 5. lib3.dss.go.th [lib3.dss.go.th]

- 6. Carbonate removal from concentrated hydroxide solutions - Analyst (RSC Publishing) [pubs.rsc.org]

- 7. Method of Analysis for Sodium Hydroxide | Pharmaguideline [pharmaguideline.com]

- 8. Sodium Hydroxide | NaOH | CID 14798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. How to Prepare a Sodium Hydroxide or NaOH Solution [thoughtco.com]

Stability of Sodium Hydroxide Monohydrate Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the stability of sodium hydroxide (B78521) (NaOH) monohydrate solutions over time, a critical consideration for professionals in research, scientific, and drug development fields where the accuracy of solution concentration is paramount. The stability of these solutions is primarily influenced by two key factors: the absorption of atmospheric carbon dioxide and the interaction with storage containers. This guide provides a comprehensive overview of the degradation pathways, factors affecting stability, recommended storage practices, and detailed experimental protocols for assessing the integrity of sodium hydroxide solutions.

Principal Degradation Pathway: Reaction with Atmospheric Carbon Dioxide

Sodium hydroxide solutions are highly susceptible to degradation through interaction with carbon dioxide (CO₂) present in the atmosphere. This reaction leads to the formation of sodium carbonate (Na₂CO₃), which reduces the concentration of free hydroxide ions and consequently lowers the solution's normality and pH.[1][2][3] The overall chemical reaction is as follows:

2NaOH(aq) + CO₂(g) → Na₂CO₃(aq) + H₂O(l)

The rate of this degradation is influenced by several factors, including the concentration of the NaOH solution, the surface area exposed to the air, the concentration of CO₂ in the atmosphere, and the temperature. Higher concentration NaOH solutions are generally more stable than dilute solutions due to a lower susceptibility to contamination and precipitation.[4]

Influence of Storage Containers

The choice of storage container material is a critical factor in maintaining the stability of sodium hydroxide solutions.

Glass Containers

While convenient, glass containers are not ideal for the long-term storage of sodium hydroxide solutions. Sodium hydroxide can slowly react with the silica (B1680970) (silicon dioxide, SiO₂) in glass, particularly borosilicate glass, leading to the leaching of silicates into the solution.[5][6] This reaction not only contaminates the solution with silicates but can also cause a slight decrease in the hydroxide concentration. The rate of this leaching is dependent on the concentration of the NaOH solution, the temperature, and the specific composition of the glass.[7][8] For high-precision applications, the presence of leached silicates can be a significant source of error.

Plastic Containers

For long-term storage, plastic containers are generally recommended. High-density polyethylene (B3416737) (HDPE) and low-density polyethylene (LDPE) are preferred materials due to their chemical resistance to sodium hydroxide.[5][9][10] These materials exhibit minimal interaction with the solution, thereby preventing contamination and preserving the concentration. It is crucial to ensure that the plastic container has a tightly sealing cap to minimize exposure to atmospheric CO₂.

Quantitative Stability Data

The stability of sodium hydroxide solutions has been evaluated under various conditions. The following tables summarize key findings from stability studies.

Table 1: Stability of 0.1 M Sodium Hydroxide Solution Over 30 Days [11][12][13]

| Storage Condition | Day | Molarity (Average) | % Relative Standard Deviation (RSD) |

| Normal | 1 | 0.1006 M | 0.1988% |

| 6 | 0.1003 M | 0.1990% | |

| 12 | 0.1004 M | 0.0995% | |

| 18 | 0.1005 M | 0.0994% | |

| 24 | 0.1004 M | 0.0995% | |

| 30 | 0.1002 M | 0.2988% | |

| Dark | 1 | 0.1006 M | 0.1988% |

| 6 | 0.1003 M | 0.1990% | |

| 12 | 0.1004 M | 0.0995% | |

| 18 | 0.1005 M | 0.0994% | |

| 24 | 0.1004 M | 0.0995% | |

| 30 | 0.1002 M | 0.2988% | |

| 35°C | 1 | 0.1006 M | 0.1988% |

| 6 | 0.0998 M | 0.4995% | |

| 12 | 0.0991 M | 1.0030% | |

| 18 | 0.0985 M | 1.5060% | |

| 24 | 0.0979 M | 1.8109% | |

| 30 | 0.0973 M | 2.1191% |

Note: A significant degradation was observed in the 0.1 M NaOH solution stored at 35°C, with the strength of the solution deviating significantly after the 18th day. The degradation of the solution strength was found to be 0.98% after 30 days at 35°C.[11][12][13]

Table 2: Real-Time Stability of 10 N Sodium Hydroxide in 250 mL HDPE Bottles at 25°C ± 2°C / 60% RH ± 5% RH [14]

| Time Point (Months) | Normality (N) | Sodium Carbonate (%) | Appearance and Color |

| 0 | 10.03 | 0.11 | Conforms |

| 3 | 10.02 | 0.12 | Conforms |

| 6 | 10.01 | 0.13 | Conforms |

| 9 | 10.01 | 0.14 | Conforms |

| 12 | 10.00 | 0.15 | Conforms |

| 18 | 9.99 | 0.16 | Conforms |

Note: The 10 N Sodium Hydroxide solution stored in HDPE bottles demonstrated high stability over 18 months under controlled room temperature conditions, with only a minor decrease in normality and a slight increase in sodium carbonate content.[14]

Experimental Protocols

Accurate assessment of sodium hydroxide solution stability requires robust analytical methods. The following sections detail key experimental protocols.

Determination of Sodium Hydroxide and Sodium Carbonate Content by Titration (Warder's Method)

This method allows for the simultaneous determination of hydroxide and carbonate content in a single titration using two indicators.

Reagents and Equipment:

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Phenolphthalein (B1677637) indicator solution

-

Methyl orange indicator solution

-

Burette (50 mL, Class A)

-

Pipette (25 mL, Class A)

-

Erlenmeyer flask (250 mL)

-

Deionized water (boiled to remove CO₂)

Procedure:

-

Pipette 25.00 mL of the sodium hydroxide solution sample into a 250 mL Erlenmeyer flask.

-

Add 2-3 drops of phenolphthalein indicator. The solution should turn pink.

-

Titrate with the standardized 0.1 M HCl solution until the pink color just disappears. Record the volume of HCl used as V₁.

-

To the same solution, add 2-3 drops of methyl orange indicator. The solution will turn yellow.

-

Continue the titration with the 0.1 M HCl solution until the color changes from yellow to a persistent orange or faint pink. Record the total volume of HCl used from the beginning of the titration as V₂.

Calculations:

-

Volume of HCl for NaOH = 2 * V₁ - V₂

-

Volume of HCl for Na₂CO₃ = 2 * (V₂ - V₁)

-

Concentration of NaOH (mol/L) = ( (2 * V₁ - V₂) * Molarity of HCl ) / Volume of sample

-

Concentration of Na₂CO₃ (mol/L) = ( (2 * (V₂ - V₁)) * Molarity of HCl ) / Volume of sample

Protocol for a General Stability Study

This protocol outlines a general approach for conducting a stability study on sodium hydroxide solutions.

Objective: To evaluate the stability of a sodium hydroxide solution under specified storage conditions over a defined period.

Materials:

-

Sodium hydroxide solution of a known initial concentration.

-

Storage containers of the desired material (e.g., borosilicate glass, HDPE).

-

Controlled environment chambers (e.g., set to 25°C/60% RH, 40°C/75% RH).

Procedure:

-

Prepare a batch of sodium hydroxide solution and determine its initial concentration and carbonate content using the titration method described in section 4.1.

-

Fill a series of clean, dry storage containers with the solution, ensuring a consistent fill volume and tight sealing.

-

Place the containers in the controlled environment chambers.

-

At predetermined time points (e.g., 0, 1, 3, 6, 12, 18, 24 months), remove a container from each storage condition.

-

Allow the container to equilibrate to room temperature.

-

Immediately after opening, determine the concentration of NaOH and sodium carbonate using the titration method.

-

Record the results and analyze the data for trends in concentration change and carbonate formation over time.

Visualizations

The following diagrams illustrate key concepts related to the stability of sodium hydroxide solutions.

Conclusion and Recommendations

The stability of sodium hydroxide monohydrate solutions is a critical factor for ensuring the accuracy and reliability of experimental results. The primary degradation pathway is the reaction with atmospheric carbon dioxide, leading to the formation of sodium carbonate. The choice of storage container also plays a significant role, with plastic containers such as HDPE being superior to glass for long-term storage due to the latter's reactivity with NaOH.

Based on the available data, the following recommendations are provided:

-

Storage: Store sodium hydroxide solutions in tightly sealed, chemically resistant plastic containers (e.g., HDPE).

-

Preparation: When preparing solutions for high-precision applications, use freshly boiled and cooled deionized water to minimize dissolved CO₂.

-

Standardization: For critical applications, it is advisable to standardize the sodium hydroxide solution shortly before use, especially if the solution has been stored for an extended period or in a frequently opened container.

-

Temperature: Store solutions at a controlled room temperature, as elevated temperatures can accelerate degradation.[11][12][13]

By adhering to these guidelines and employing rigorous analytical monitoring, researchers, scientists, and drug development professionals can ensure the integrity and reliability of their sodium hydroxide solutions.

References

- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 2. quora.com [quora.com]

- 3. analytical chemistry - NaOH solution not stable - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 4. jamgroupco.com [jamgroupco.com]

- 5. quora.com [quora.com]

- 6. reddit.com [reddit.com]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Investigation of the leaching behavior of Na and Si in simulated HLW borosilicate glass obtained from the waste of a 1000 MWe class PWR reactor: using the response surface method [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. chemtalk.com.au [chemtalk.com.au]

- 11. researchgate.net [researchgate.net]

- 12. jddtonline.info [jddtonline.info]

- 13. jddtonline.info [jddtonline.info]

- 14. biospectra.us [biospectra.us]

In-Depth Spectroscopic and Crystallographic Characterization of Sodium hydroxide monohydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and crystallographic characterization of sodium hydroxide (B78521) monohydrate (NaOH·H₂O). The document details the key analytical techniques used to identify and characterize this compound, including Raman spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, and X-ray diffraction (XRD). Detailed experimental protocols, quantitative data, and visual representations of experimental workflows are presented to aid researchers in their understanding and application of these methods.

Introduction

Sodium hydroxide is a fundamental inorganic compound with wide-ranging applications in the chemical and pharmaceutical industries. It can exist in various hydrated forms, with the monohydrate being a common and important variant. Accurate characterization of sodium hydroxide monohydrate is crucial for quality control, process optimization, and understanding its role in various chemical reactions. This guide focuses on the primary spectroscopic and crystallographic methods employed for its characterization.

Crystallographic Characterization: X-ray Diffraction (XRD)

X-ray diffraction is a powerful technique for determining the crystal structure of solid materials. For this compound, powder XRD (PXRD) is a commonly used method.

Crystal Structure: this compound crystallizes in the orthorhombic system with the space group Pbca.[1] The crystal structure consists of sodium cations (Na⁺) surrounded by oxygen atoms from both hydroxide ions (OH⁻) and water molecules.[1] These components are held together by a network of hydrogen bonds.

Quantitative XRD Data:

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [1] |

| Space Group | Pbca | [1] |

| Unit Cell Dimensions | a = 1.1825 nm, b = 0.6213 nm, c = 0.6069 nm | [1] |

Experimental Protocol: Powder X-ray Diffraction

A detailed protocol for obtaining a powder XRD pattern of this compound is as follows:

-

Sample Preparation: this compound crystals can be prepared by cooling a hot, concentrated aqueous solution of sodium hydroxide.[2] The resulting crystals should be gently ground to a fine powder using an agate mortar and pestle to ensure random orientation of the crystallites. The powder is then carefully mounted onto a sample holder. Due to the hygroscopic nature of sodium hydroxide, sample preparation should be performed in a low-humidity environment, such as a glove box, to prevent the absorption of atmospheric moisture.

-

Instrumentation: A powder X-ray diffractometer equipped with a copper (Cu) Kα radiation source (λ = 0.154 nm) is typically used.

-

Data Collection: The diffractogram is recorded over a 2θ range of 10° to 80° with a step size of 0.02° and a dwell time of 1-2 seconds per step.

-

Data Analysis: The resulting diffraction pattern is analyzed to identify the peak positions (2θ values) and their corresponding intensities. These data can be compared with reference patterns from crystallographic databases for phase identification.

Visualization of the XRD Workflow

Caption: Experimental workflow for powder X-ray diffraction analysis of this compound.

Vibrational Spectroscopy

Vibrational spectroscopy, including Raman and FTIR, provides information about the molecular vibrations within a sample, offering a fingerprint for identification and structural analysis.

Raman Spectroscopy

Raman spectroscopy is particularly useful for studying the vibrational modes of both the hydroxide ion and the water of hydration in this compound.

Quantitative Raman Data:

Experimental Protocol: Raman Spectroscopy

-

Sample Preparation: A small amount of the crystalline this compound is placed on a microscope slide or in a sample holder.

-

Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm) is used. The laser power should be kept low to avoid sample degradation.

-

Data Collection: Spectra are collected over a Raman shift range of approximately 100 to 4000 cm⁻¹. The acquisition time and number of accumulations are optimized to achieve a good signal-to-noise ratio.

-

Data Analysis: The resulting spectrum is analyzed to identify the positions and relative intensities of the Raman bands.

Visualization of the Raman Spectroscopy Workflow

Caption: Experimental workflow for Raman spectroscopic analysis of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy, particularly with the Attenuated Total Reflectance (ATR) technique, is a valuable tool for obtaining the infrared spectrum of solid this compound with minimal sample preparation.

Quantitative FTIR Data:

Specific peak positions for solid this compound are not explicitly detailed in the provided search results. However, the IR spectrum is expected to show characteristic absorption bands corresponding to the O-H stretching and bending vibrations of the hydroxide ion and the water molecule, as well as Na-O lattice vibrations at lower frequencies.

Experimental Protocol: ATR-FTIR Spectroscopy

-

Sample Preparation: A small amount of the powdered this compound sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Instrumentation: An FTIR spectrometer equipped with an ATR accessory is used. A background spectrum of the clean, empty ATR crystal is collected first.

-

Data Collection: The sample is brought into firm contact with the ATR crystal using a pressure clamp. The infrared spectrum is then recorded, typically in the range of 4000 to 400 cm⁻¹, by co-adding multiple scans to improve the signal-to-noise ratio.

-

Data Analysis: The resulting absorbance spectrum is analyzed to identify the positions and intensities of the absorption bands.

Visualization of the ATR-FTIR Spectroscopy Workflow

Caption: Experimental workflow for ATR-FTIR spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR spectroscopy can provide valuable information about the local chemical environment of the sodium (²³Na) and hydrogen (¹H) nuclei in this compound.

Expected NMR Characteristics:

-

²³Na Solid-State NMR: As a quadrupolar nucleus (spin I = 3/2), the ²³Na NMR signal is sensitive to the symmetry of the local environment.[4] In the crystalline structure of this compound, the sodium ion is coordinated to oxygen atoms from both hydroxide and water, creating a specific electric field gradient. This would result in a characteristic chemical shift and lineshape for the ²³Na signal.

-

¹H Solid-State NMR: The ¹H NMR spectrum would be expected to show signals corresponding to the protons in the hydroxide ions and the water molecules. The different chemical environments and hydrogen bonding interactions of these protons should lead to distinct resonances.

Experimental Protocol: Solid-State NMR Spectroscopy

-

Sample Preparation: A sufficient amount of the powdered this compound is packed into an NMR rotor.

-

Instrumentation: A solid-state NMR spectrometer with a high magnetic field strength is required. For ²³Na NMR, a probe tuned to the appropriate frequency is used. For ¹H NMR, a standard solid-state probe is suitable. Magic Angle Spinning (MAS) is employed to narrow the spectral lines.

-

Data Collection:

-

²³Na NMR: Single-pulse experiments are typically performed to acquire the spectrum.

-

¹H NMR: Standard single-pulse or more advanced pulse sequences can be used to acquire the spectrum.

-

-

Data Analysis: The chemical shifts, linewidths, and any observable quadrupolar or dipolar coupling patterns in the resulting spectra are analyzed to provide insights into the structure and dynamics of the compound.

Visualization of the Solid-State NMR Workflow

Caption: Experimental workflow for solid-state NMR analysis of this compound.

Summary and Conclusion

The characterization of this compound is effectively achieved through a combination of X-ray diffraction, Raman spectroscopy, and FTIR spectroscopy, with solid-state NMR providing complementary information. XRD confirms the crystalline phase and provides structural details. Raman and FTIR spectroscopies offer characteristic vibrational fingerprints, allowing for identification and the study of intermolecular interactions. This guide provides the foundational knowledge and experimental frameworks necessary for researchers and professionals to confidently characterize this compound in their respective fields.

References

Methodological & Application

Application Notes and Protocols for the Titration of Weak Acids Using Sodium hydroxide Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction